N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound with a unique structure that combines an adamantane derivative with an oxalamide group
Scientific Research Applications
N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps:
Formation of the Adamantane Derivative: The starting material, 1-adamantanol, is reacted with methanol in the presence of an acid catalyst to form 2-methoxyadamantane.
Introduction of the Oxalamide Group: The 2-methoxyadamantane is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative.
Coupling with the Phenyl Group: The final step involves the reaction of the oxalyl chloride derivative with 2-(methylthio)aniline to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- **N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)acetamide
- **N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)urea
Uniqueness
N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to its combination of an adamantane core with an oxalamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-26-21(15-8-13-7-14(10-15)11-16(21)9-13)12-22-19(24)20(25)23-17-5-3-4-6-18(17)27-2/h3-6,13-16H,7-12H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARKOMUXFRCPKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC=CC=C4SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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